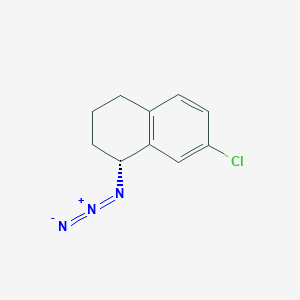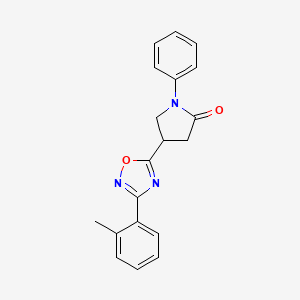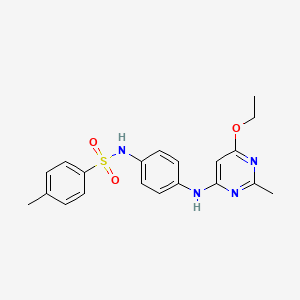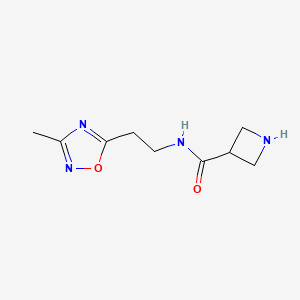
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Positive Inotropic Agents
Compounds structurally related to the specified chemical have been synthesized and evaluated for their positive inotropic activities. For example, derivatives with similar quinolinyl and acetamide groups have shown favorable activity in increasing stroke volume in isolated rabbit-heart preparations, suggesting potential applications in treating heart conditions by improving cardiac contractility without adverse chronotropic effects (Li et al., 2008).
Antitumor Activity
Several studies have focused on the synthesis of quinoline derivatives for antitumor applications. A notable example includes CP724,714, a compound synthesized for its antitumor properties, highlighting the potential of quinoline derivatives in oncology. These compounds have been evaluated for their efficacy in various cancer models, demonstrating significant antiproliferative activities and suggesting a promising avenue for cancer treatment research (Bang-guo, 2008).
Structural Studies and Material Science
Structural aspects of quinoline-based amides have been extensively studied, revealing their potential in forming salts and inclusion compounds with unique properties. These studies suggest applications in material science, where the structural versatility and interaction with other molecules could be exploited for designing novel materials with specific functionalities (Karmakar et al., 2007).
Antimicrobial and Antiviral Research
The quinoline framework has also been explored for its antimicrobial and antiviral properties. Research into novel anilidoquinoline derivatives has shown promising results in treating viral infections such as Japanese encephalitis, indicating the potential of these compounds in developing new antiviral therapies (Ghosh et al., 2008).
Neurotropic and Psychotropic Properties
Exploration of quinolin-4-ones for their psycho- and neurotropic effects has revealed potential applications in developing new treatments for neurological disorders. Studies have identified compounds with specific sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting a promising direction for research into psychiatric and neurological therapeutics (Podolsky et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-23-11-8-19(9-12-23)16-29-26(31)18-30-25-15-24(34-2)13-10-20(25)14-21(27(30)32)17-28-22-6-4-3-5-7-22/h3-15,28H,16-18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCVHRARVQPQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)
![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)
![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanol](/img/structure/B2794509.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)
![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)


![5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B2794522.png)


![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)